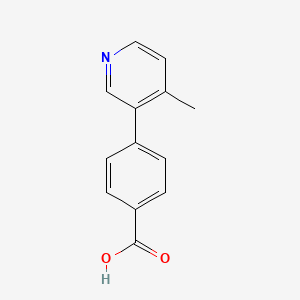

4-(4-Methylpyridin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Methylpyridin-3-yl)benzoic acid” is a type of organic compound. It is a derivative of benzoic acid, which is a simple aromatic acid . The compound has a pyridine ring attached to the benzoic acid structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as the key synthetic intermediate of imatinib was reported . The process was easy to scale-up for large-scale synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the title molecule, C (14)H (12)N (2)O (2), exhibits a V-shaped conformation with a dihedral angle of 59.69° between the benzene and pyridine rings .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction mechanism of OH, NO3 and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 3-(3-Methylpyridin-4-yl)benzoic acid is 213.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

- These polymers form two-dimensional (2D) 4-connected sql coordination networks with different packing and interpenetration modes .

- These MOFs exhibit interesting structural features and may find use in gas storage , separation , or catalysis .

Coordination Polymers and Porous Frameworks

Metal-Organic Frameworks (MOFs)

Antimicrobial Activity

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular functions .

Pharmacokinetics

It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of 4-(4-Methylpyridin-3-yl)benzoic acid.

Safety and Hazards

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, the porous framework of a coordination polymer synthesized from 3-(3-methylpyridin-4-yl)benzoic acid can be retained after guest removal, as demonstrated by the CO2 adsorption isotherms and high catalytic performances for cycloaddition of epoxides and CO2 .

properties

IUPAC Name |

4-(4-methylpyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDMVWXEOCVVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpyridin-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2845458.png)

![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)